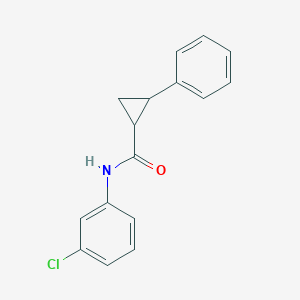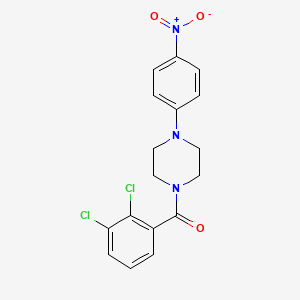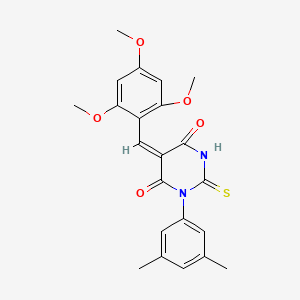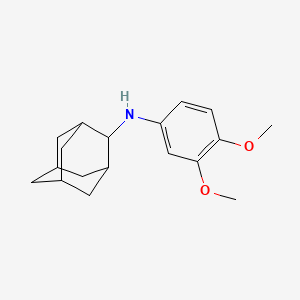
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide, also known as CPPC, is a cyclopropane-containing compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
作用机制
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide exerts its biological effects through the modulation of various signaling pathways, including the GABAergic system and voltage-gated ion channels. It has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and potential anticonvulsant effects. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to modulate the activity of voltage-gated ion channels, which may contribute to its potential analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anxiolytic effects. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is its unique chemical structure, which allows for the synthesis of a range of derivatives with potential therapeutic applications. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to have excellent pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is its relatively low water solubility, which may pose challenges in certain experimental settings.
未来方向
There are several potential future directions for research on N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide, including the development of new derivatives with improved therapeutic properties, the investigation of its potential applications in materials science and organic synthesis, and the further elucidation of its mechanism of action. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide may have potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease, which warrant further investigation.
In conclusion, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is a unique compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promise as a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully elucidate its potential applications and to develop new derivatives with improved properties.
合成方法
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzyl chloride with phenylacetic acid, followed by cyclization with potassium tert-butoxide. This method has been optimized to produce high yields of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide with excellent purity.
科学研究应用
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and depression. In materials science, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been explored for its use in the development of new polymers and materials with unique properties. In organic synthesis, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been utilized as a building block for the synthesis of more complex molecules.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARNLOHFANWRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)


![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)

![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)